molecular formula C10H11N3O2 B2518196 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 923689-61-6

1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2518196
CAS No.: 923689-61-6
M. Wt: 205.217
InChI Key: CYJJAMFJIALZKJ-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H11N3O2.

Preparation Methods

The synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group modifications . Another approach includes the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline under ethanol in the presence of AC-SO3H as a catalyst . These methods provide moderate to good yields and are suitable for laboratory-scale synthesis.

Chemical Reactions Analysis

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be compared with other pyrazolopyridine derivatives, such as:

These compounds share some common properties but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6(2)13-9-7(5-12-13)3-8(4-11-9)10(14)15/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJJAMFJIALZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=C(C=C2C=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923689-61-6
Record name 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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